![molecular formula C18H26O B12540724 Benzene, [[(1,1-dimethyl-2-nonynyl)oxy]methyl]- CAS No. 143212-51-5](/img/structure/B12540724.png)
Benzene, [[(1,1-dimethyl-2-nonynyl)oxy]methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, [[(1,1-dimethyl-2-nonynyl)oxy]methyl]- is a chemical compound with a complex structure that includes a benzene ring substituted with a 1,1-dimethyl-2-nonynyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [[(1,1-dimethyl-2-nonynyl)oxy]methyl]- typically involves the reaction of benzene with 1,1-dimethyl-2-nonynyl alcohol under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the ether linkage. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of Benzene, [[(1,1-dimethyl-2-nonynyl)oxy]methyl]- may involve continuous flow reactors to ensure consistent quality and high yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, [[(1,1-dimethyl-2-nonynyl)oxy]methyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Benzene, [[(1,1-dimethyl-2-nonynyl)oxy]methyl]- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which Benzene, [[(1,1-dimethyl-2-nonynyl)oxy]methyl]- exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes and receptors, influencing biochemical pathways and cellular processes. The specific pathways involved depend on the context of its application, such as in medicinal chemistry or industrial processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzene, 1,1’-(1,2-dimethyl-1,2-ethanediyl)bis-
- Benzene, [[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-
Uniqueness
Benzene, [[(1,1-dimethyl-2-nonynyl)oxy]methyl]- is unique due to its specific substitution pattern and the presence of the 1,1-dimethyl-2-nonynyl group. This structural feature imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
143212-51-5 |
|---|---|
Molekularformel |
C18H26O |
Molekulargewicht |
258.4 g/mol |
IUPAC-Name |
2-methyldec-3-yn-2-yloxymethylbenzene |
InChI |
InChI=1S/C18H26O/c1-4-5-6-7-8-12-15-18(2,3)19-16-17-13-10-9-11-14-17/h9-11,13-14H,4-8,16H2,1-3H3 |
InChI-Schlüssel |
SSZHOAPOCCKSPE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC#CC(C)(C)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-(Acetylamino)-4-oxo-2,5-cyclohexadienyl]acetonitrile](/img/structure/B12540645.png)
![6-Azabicyclo[3.2.1]octane, 1,3,3-trimethyl-, (1R,5S)-](/img/structure/B12540657.png)
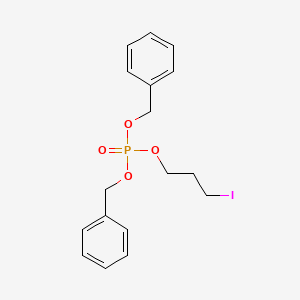
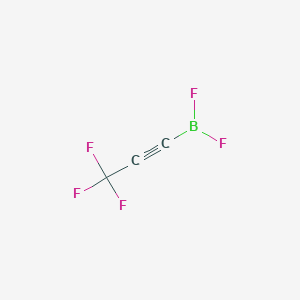
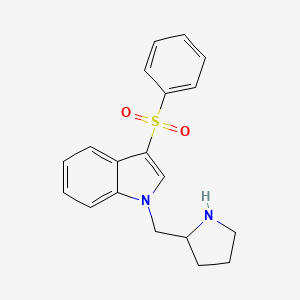

methanone](/img/structure/B12540679.png)
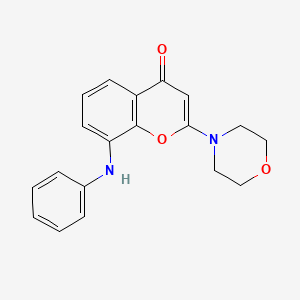
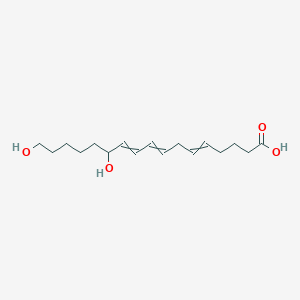
![N-[4-[3-[4,6-bis[3,3-dimethylbutanoyl(propyl)amino]-1,3,5-triazin-2-yl]phenyl]-6-[3,3-dimethylbutanoyl(propyl)amino]-1,3,5-triazin-2-yl]-3,3-dimethyl-N-propylbutanamide](/img/structure/B12540726.png)
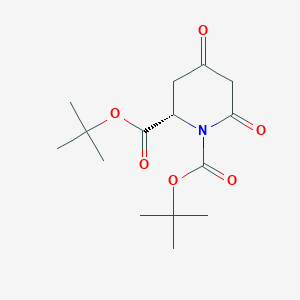
![4-{[(2R)-3-Aminobutan-2-yl]selanyl}phenol](/img/structure/B12540731.png)
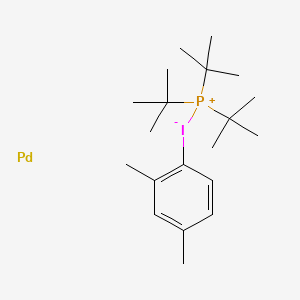
![1-[2-(5-Methoxy-2-methyl-1H-inden-3-yl)ethenyl]azulene](/img/structure/B12540745.png)
